molecular formula C11H17N5O10P2 B588603 2'-Meadp CAS No. 150993-72-9

2'-Meadp

Cat. No.: B588603
CAS No.: 150993-72-9
M. Wt: 441.23
InChI Key: RYJCYMQAEPHSPQ-YRKGHMEHSA-N
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Description

2'-C-Methyladenosine 5'-diphosphate (2'-MeADP) is a nucleoside diphosphate analog characterized by a methyl group (-CH₃) substitution at the 2' position of the ribose sugar (adenine base) . It acts as a mechanism-based inhibitor of adenosylcobalamin-dependent ribonucleoside diphosphate reductase (RNR) in Corynebacterium nephridii, targeting the reduction of adenosine diphosphate (ADP) and guanosine diphosphate (GDP) to their deoxy forms . Key mechanistic insights include:

  • Irreversible Co-C Bond Cleavage: 2'-MeADP induces the cleavage of the carbon-cobalt bond in the coenzyme, generating 5'-deoxyadenosine and cobalt(II) adenosyl, which halts enzymatic activity .
  • Substrate Competition: It competitively inhibits ADP and GDP reduction, with $ K_i $ values indicating strong binding affinity .
  • Degradation Pathway: The primary degradation product is adenine, confirmed via $ ^1\text{H} $ NMR and mass spectrometry (MS), alongside 2'-deoxy-2'-C-methyladenosine .

This mechanism aligns with the proposed model by Stubbe et al., where 2'-MeADP mimics the 2'-deoxy-3'-keto intermediate in RNR catalysis, leading to enzyme inactivation .

Properties

CAS No.

150993-72-9

Molecular Formula

C11H17N5O10P2

Molecular Weight

441.23

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1

InChI Key

RYJCYMQAEPHSPQ-YRKGHMEHSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

2/'C-methyladenosine 5/'-diphosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) typically involves the methylation of adenosine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) can undergo oxidation reactions, where the methyl group or the ribose moiety may be oxidized.

    Reduction: Reduction reactions may involve the reduction of the diphosphate group to a monophosphate or the reduction of any oxidized forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the methyl group or ribose.

    Reduction: Reduced forms of the diphosphate group.

    Substitution: Substituted phosphates or nucleosides.

Scientific Research Applications

2’-C-Methyladenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.

    Biology: Plays a role in studying RNA metabolism and gene expression regulation.

    Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV).

    Industry: Utilized in the production of nucleic acid-based pharmaceuticals and research reagents.

Mechanism of Action

The mechanism of action of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) involves its incorporation into RNA, where it can affect RNA stability, translation, and splicing. It acts as a competitive inhibitor of certain enzymes, such as NS5B RNA-dependent RNA polymerase in HCV, thereby inhibiting viral replication. The compound interacts with ribosomes and other molecular targets to regulate gene expression and protein synthesis.

Comparison with Similar Compounds

2'-C-Methyluridine 5'-Diphosphate (2'-MeUDP)

Structural Similarity :

  • Ribose Modification : 2'-C-methyl substitution (identical to 2'-MeADP).
  • Nucleobase Difference : Uracil replaces adenine.

Functional Differences :

  • Substrate Specificity : 2'-MeUDP inhibits uridine diphosphate (UDP) and cytidine diphosphate (CDP) reduction, unlike 2'-MeADP, which targets ADP/GDP .
  • Mechanistic Outcome : While both compounds induce coenzyme cleavage, 2'-MeUDP degradation yields uracil derivatives rather than adenine .

Key Data :

Parameter 2'-MeADP 2'-MeUDP
Target Substrates ADP, GDP UDP, CDP
Inhibition Type Competitive ($ K_i $) Competitive ($ K_i $)
Degradation Product Adenine Uracil derivatives
Reference

3'-C-Methyladenosine Diphosphate (3'-MeADP)

Structural Similarity :

  • Nucleobase : Adenine (identical to 2'-MeADP).
  • Ribose Modification : Methyl group at the 3' position instead of 2'.

Functional Differences :

  • Binding Affinity : The 3'-methyl group disrupts optimal positioning in the RNR active site, reducing inhibitory potency compared to 2'-MeADP .

Key Data :

Parameter 2'-MeADP 3'-MeADP
Methyl Position 2' 3'
Tritium Exchange Promotes No effect
Inhibition Strength Strong ($ K_i < 1 \mu M $) Weak ($ K_i > 10 \mu M $)
Reference

Comparison with Functionally Similar Compounds

α,β-Methylene ADP (α,β-MeADP)

Structural Feature : A methylene bridge (-CH₂-) between the α and β phosphates of ADP.

Functional Similarity :

  • Enzyme Inhibition : Inhibits ecto-5'-nucleotidase, blocking AMP uptake in Plasmodium falciparum .

Mechanistic Contrast :

  • Target Specificity : Unlike 2'-MeADP (RNR inhibitor), α,β-MeADP disrupts purine salvage pathways by targeting nucleotidases .
  • No Ribose Modification: Phosphate modification alters enzyme interaction without mimicking substrate transition states.

Key Data :

Parameter 2'-MeADP α,β-MeADP
Modification Site Ribose (2'-C-methyl) Phosphate (α,β-methylene)
Primary Target RNR Ecto-5'-nucleotidase
Biological Pathway Nucleotide reduction Purine salvage
Reference

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